N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide
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Overview
Description
N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a nitrocarbamimidamido group attached to an ethyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide typically involves multiple steps, starting with the preparation of the nitrocarbamimidamido precursor. This precursor is then reacted with an ethylating agent under controlled conditions to form the intermediate compound. The final step involves the acylation of the intermediate with acetic anhydride to yield the desired product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide involves its interaction with specific molecular targets. The nitrocarbamimidamido group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)acetamide: Shares the ethylacetamide backbone but lacks the nitrocarbamimidamido group.
N,N’-Dimethylethylenediamine: Contains a similar ethyl chain but with dimethylamino groups instead of nitrocarbamimidamido.
Uniqueness
N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide is unique due to the presence of the nitrocarbamimidamido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C5H11N5O3 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-[2-[[(E)-N'-nitrocarbamimidoyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C5H11N5O3/c1-4(11)7-2-3-8-5(6)9-10(12)13/h2-3H2,1H3,(H,7,11)(H3,6,8,9) |
InChI Key |
YTMIXOIHNPJDMO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NCCN/C(=N/[N+](=O)[O-])/N |
Canonical SMILES |
CC(=O)NCCNC(=N[N+](=O)[O-])N |
Origin of Product |
United States |
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